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Compound Name: SRT 1720 monohydrochloride

Cat. No.: B1662792 Get Quote

SRT1720, a compound initially identified as a potent and selective activator of SIRT1, has been

the subject of extensive research due to its potential therapeutic applications in age-related

diseases. However, subsequent studies have revealed a more complex pharmacological

profile, indicating that SRT1720 interacts with multiple off-target kinases and other proteins.

This guide provides a comparative analysis of the off-target kinase inhibition of SRT1720

monohydrochloride, presenting key experimental data and methodologies for researchers,

scientists, and drug development professionals.

A significant body of evidence suggests that the biological effects of SRT1720 may not be

solely mediated by SIRT1 activation. In fact, some studies indicate that SRT1720 and related

compounds are not direct activators of SIRT1 at all.[1][2][3] Instead, their cellular effects are

often attributed to interactions with a range of other molecular targets.[1][2][3][4] Understanding

this off-target profile is crucial for the interpretation of experimental results and the future

development of more selective therapeutic agents.

Quantitative Comparison of Off-Target Inhibition
A seminal study by Pacholec et al. (2010) systematically evaluated the in vitro selectivity of

SRT1720 against a large panel of over 100 targets, including receptors, enzymes, transporters,

and ion channels. The findings revealed that at a concentration of 10 µM, SRT1720 exhibited

greater than 50% inhibition of 38 different targets.[1] This promiscuity is a critical consideration

for any research involving this compound.
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The following table summarizes the significant off-target inhibition of various kinases by

SRT1720 at a concentration of 10 µM, as reported by Pacholec et al. (2010). For comparison,

data for other putative SIRT1 activators, SRT2183 and SRT1460, as well as resveratrol, are

also included where available.

Target
Class

Target
SRT1720 (%
Inhibition)

SRT2183 (%
Inhibition)

SRT1460 (%
Inhibition)

Resveratrol
(%
Inhibition)

Enzymes
Phosphodiest

erase 2
>50 >50 >50 <50

Data sourced from Pacholec et al. (2010). The study screened compounds at 10 µM and

reported targets with >50% inhibition.[1]

It is noteworthy that all three Sirtris compounds (SRT1720, SRT2183, and SRT1460) inhibited

four common targets by more than 50%: adenosine A3 receptor, urotensin receptor (GPR14),

phosphodiesterase 2, and the norepinephrine transporter.[1] This suggests a shared off-target

profile among these structurally related compounds, which is distinct from that of resveratrol.[1]

Experimental Protocols
The determination of off-target kinase inhibition is reliant on robust and well-defined

experimental protocols. The following methodologies are representative of those used to

generate the data presented above.

Kinase Inhibition Assay (General Protocol)

A common method to assess kinase inhibition involves quantifying the phosphorylation of a

substrate by a specific kinase in the presence and absence of the test compound.

Reaction Setup: Kinase reactions are typically performed in a multi-well plate format. Each

reaction well contains the specific kinase, a suitable substrate (often a biotinylated peptide),

and ATP in a buffered solution.

Compound Addition: The test compound (e.g., SRT1720) is added to the reaction wells at

various concentrations. A control reaction with a vehicle (e.g., DMSO) is run in parallel.
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Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific

period to allow for substrate phosphorylation.

Detection: The level of substrate phosphorylation is quantified. This can be achieved through

various methods, such as:

ELISA-based detection: Using a phospho-specific antibody that recognizes the

phosphorylated substrate.[5]

Luminescence-based assays: Measuring the amount of ATP consumed or ADP produced

(e.g., ADP-Glo™ Kinase Assay).[6][7]

Fluorescence-based assays: Employing fluorescently labeled substrates or antibodies

(e.g., TR-FRET).[6][8]

Data Analysis: The percentage of kinase activity inhibition is calculated for each compound

concentration relative to the vehicle control. IC50 values (the concentration of inhibitor

required to reduce enzyme activity by 50%) are then determined by fitting the data to a dose-

response curve.

Broad-Panel Kinase Profiling (e.g., KINOMEscan®)

To assess the selectivity of a compound across the human kinome, large-scale screening

platforms are often utilized.

Principle: These assays typically measure the ability of a test compound to compete with an

immobilized, active-site directed ligand for binding to a large panel of kinases.

Methodology:

A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.

After an equilibration period, unbound components are washed away.

The amount of kinase bound to the solid support is quantified by measuring the amount of

the DNA tag using quantitative PCR (qPCR).
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The results are expressed as a percentage of the control (vehicle-treated) binding. A lower

percentage indicates stronger inhibition.

Visualizing Experimental Workflows and Signaling
The following diagrams, generated using Graphviz, illustrate the general workflow for kinase

inhibition profiling and the potential impact of SRT1720's off-target effects on cellular signaling.

Compound Preparation

Assay Plate Setup Kinase Reaction Detection & Analysis

SRT1720 Stock Serial Dilutions

Multi-well Assay Plate

Add Compound

Incubation
(e.g., 30°C)

Kinase

Substrate + ATP Signal Detection
(Luminescence/Fluorescence)

Data Analysis
(IC50 determination)

Click to download full resolution via product page

Generalized workflow for an in vitro kinase inhibition assay.
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SRT1720's potential dual impact on cellular signaling pathways.

Conclusion
The evidence strongly indicates that SRT1720 is a promiscuous compound with significant off-

target activities, particularly concerning kinase inhibition.[1] This characteristic complicates the

interpretation of data from studies using SRT1720 as a specific SIRT1 activator. Researchers

should exercise caution and consider these off-target effects when designing experiments and

analyzing results. The use of multiple, structurally distinct compounds and genetic approaches

(e.g., SIRT1 knockout or overexpression) is recommended to validate findings attributed to

SIRT1 activation. Future drug discovery efforts should focus on developing more selective

SIRT1 activators with minimal off-target interactions to fully elucidate the therapeutic potential

of targeting this sirtuin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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